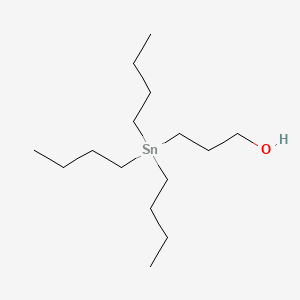

3-(Tributylstannyl)-1-propanol

Description

Properties

CAS No. |

29346-30-3 |

|---|---|

Molecular Formula |

C15H34OSn |

Molecular Weight |

349.14 g/mol |

IUPAC Name |

3-tributylstannylpropan-1-ol |

InChI |

InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1-3H2; |

InChI Key |

NCGWJWWLJIRUPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCCO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Tributylstannyl 1 Propanol

Reactivity of the Tributylstannyl Moiety

The tributylstannyl group is a versatile functional group in organic synthesis, primarily known for its role in palladium-catalyzed cross-coupling reactions and its susceptibility to cleavage by various reagents.

Organotin compounds, including those with hydroxyl functionality, are key reagents in Stille cross-coupling reactions. A critical aspect of these reactions is the transfer of the organic group from tin to a palladium catalyst, a process known as transmetalation. Research has shown that these reactions can proceed with a high degree of stereospecificity.

For instance, studies on enantiomerically pure α-heteroatom-substituted organostannanes have demonstrated that the transmetalation step often occurs with retention of configuration at the carbon-tin bond. Enantiomerically pure (S)-tributylstannyl[D1]methanol has been successfully used in Stille coupling reactions with bromobenzene and benzoyl chloride to yield enantiomerically pure products. nih.gov This suggests that the transmetalation to palladium proceeds through a cyclic, closed transition state, which ensures the retention of stereochemistry. nih.gov The ability to transfer chirality effectively is a significant advantage in asymmetric synthesis. researchgate.net While these studies were not performed on 3-(tributylstannyl)-1-propanol itself, the principles are directly applicable.

Table 1: Stereochemical Outcome of Stille Coupling Reactions with a Chiral Stannyl (B1234572) Alcohol

| Stannane Reactant | Coupling Partner | Catalyst/Co-catalyst | Solvent | Stereochemical Outcome |

|---|---|---|---|---|

| (S)-tributylstannyl[D1]methanol | Bromobenzene | [(Ph3P)4Pd] | 1,4-Dioxane | Retention of configuration |

| (S)-tributylstannyl[D1]methanol | Benzoyl chloride | [(Ph3P)2PdCl2] / CuCN | Toluene | Retention of configuration |

Data synthesized from findings on related stannyl methanols. nih.gov

The carbon-tin bond in organotin compounds is susceptible to cleavage by a variety of electrophilic reagents, including halogens, mineral acids, and metal halides. gelest.com The general reactivity trend shows that aryl, allyl, and vinyl groups are cleaved more readily than alkyl groups. gelest.com For a compound like this compound, the bond between the propyl chain and the tin atom is a typical alkyl-tin bond.

Cleavage reactions with halogens, such as iodine, would be expected to yield 3-iodo-1-propanol and tributyltin iodide. Similarly, treatment with a mineral acid like HCl would likely produce propanol (B110389) and tributyltin chloride. The presence of the hydroxyl group can potentially influence the reaction rate and pathway, possibly through intramolecular coordination, although specific studies on this compound are not prevalent. However, research on other organotin compounds has shown that pyoverdines, siderophores produced by bacteria like Pseudomonas chlororaphis, can facilitate the cleavage of carbon-tin bonds in compounds such as triphenyltin and dibutyltin (B87310). nih.gov This enzymatic degradation proceeds by cleaving the organic group from the tin atom. nih.gov

While this compound is not an organotin hydride, its synthesis and subsequent reactions can be related to the vast field of radical chemistry involving organotin hydrides like tributyltin hydride (Bu3SnH). Organotin hydrides are widely used as radical-based reducing agents in organic synthesis.

Furthermore, the tributylstannyl group itself can be involved in radical reactions. For example, tributylstannyl radicals (Bu3Sn•) can participate in homolytic substitution reactions. Studies on the reaction of phenyltelluroalkanes with tributyltin hydride show that alkyl radicals can displace a tributylstannyl radical from a tellurium atom, indicating the reversibility of these radical processes. In the context of this compound, the C-Sn bond could potentially undergo homolytic cleavage under radical conditions, although this is less common than heterolytic cleavage. The hydrostannylation of alkynes with organotin hydrides is a well-established radical chain reaction that can be influenced by the presence of functional groups like hydroxyls. researchgate.netresearchgate.net

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound exhibits typical reactivity for a primary alcohol, allowing for a range of derivatization and protection strategies.

The hydroxyl group of this compound can be readily converted into other functional groups or protected to prevent its interference in subsequent reactions. Common derivatization strategies include conversion to ethers, esters, or halides. For instance, a related compound, tributylstannylmethanol, can be converted to its corresponding mesylate by reaction with methanesulfonyl chloride. researchgate.net This mesylate is a good leaving group and can be subsequently displaced, for example, by iodide to form tributylstannylmethyl iodide. researchgate.net

Protection of the hydroxyl group is often necessary when performing reactions at the stannyl moiety that are incompatible with a free hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), and esters. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Table 2: Examples of Derivatization and Protection of the Hydroxyl Group

| Reagent | Resulting Functional Group | Purpose |

|---|---|---|

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Activation for nucleophilic substitution |

| Sodium iodide (NaI) | Iodide (-I) | Nucleophilic substitution of an activated alcohol |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl ether (-OTBDMS) | Protection of the alcohol |

| Benzoyl chloride | Benzoate ester (-OBz) | Protection or derivatization |

Based on common organic synthesis methodologies.

The presence of both a tributylstannyl group and a hydroxyl group within the same molecule can lead to interesting reactivity patterns due to their potential for interaction. The oxygen atom of the hydroxyl group can act as an intramolecular Lewis base, coordinating to the Lewis acidic tin atom. This intramolecular coordination can influence the stereochemical outcome of reactions.

For example, in the hydrostannylation of propargylic alcohols with diorganotin hydrides, the intramolecular coordination between the tin and the hydroxyl oxygen in the intermediate vinylstannane is proposed to stabilize certain isomers, leading to high regio- and stereoselectivity. researchgate.net This directing effect of the hydroxyl group is a powerful tool in stereocontrolled synthesis. While this example involves the formation of a stannyl alcohol, the principle of intramolecular coordination influencing reactivity is directly relevant to the subsequent reactions of this compound. This interaction can affect the accessibility of the tin atom to external reagents and may influence the conformation of the propyl chain, thereby impacting reaction pathways and product distributions.

Applications of 3 Tributylstannyl 1 Propanol in Advanced Organic Transformations

Carbon-Carbon Bond Forming Reactions

Derivatives of 3-(tributylstannyl)-1-propanol are instrumental in several classes of carbon-carbon bond-forming reactions, leveraging the nucleophilic character of the stannylated carbon atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organostannane with an organic electrophile, typically an organohalide or triflate. wikipedia.orgorganic-chemistry.org While organotin compounds are noted for their stability to air and moisture, they are also highly toxic. wikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In this context, this compound can act as the organostannane partner. The C(sp³)-Sn bond allows the transfer of the 3-hydroxypropyl group to various organic electrophiles. For instance, in a typical reaction, this compound would couple with an aryl bromide (Ar-Br) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, to yield a 3-aryl-1-propanol. This transformation is significant for synthesizing substituted long-chain alcohols from readily available aryl halides. The reaction tolerates a wide variety of functional groups, a key advantage of the Stille coupling methodology. orgsyn.orgunito.it

Peterson-type Olefination Utilizing Stannylpropanol Derivatives

The Peterson olefination is a chemical reaction that synthesizes alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.orgwikipedia.org A related transformation can be achieved using stannyl (B1234572) derivatives. Specifically, a protected derivative of 3,3-bis(tributylstannyl)propanol has been shown to be an effective reagent for three-carbon unit elongation via a Peterson-type olefination. researchgate.net

The process begins with the treatment of the 3,3-bis(tributylstannyl)propanol derivative with butyllithium (B86547) (BuLi), which generates a nucleophilic α-stannylated carbanion. This carbanion then attacks the electrophilic carbon of an aldehyde or ketone, forming a β-hydroxystannane intermediate. This intermediate subsequently undergoes elimination to furnish the corresponding olefin. researchgate.net This method has been successfully applied to a range of saturated and unsaturated ketones, providing the desired olefins and dienes in moderate to good yields. researchgate.net

Table 1: Peterson-type Olefination with a 3,3-Bis(tributylstannyl)propanol Derivative This table is generated based on findings reported for the reaction of an α-stannylated carbanion with various ketones. researchgate.net

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Cyclohexanone | Cyclohexylidene-olefin | 75 |

| 2 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexylidene-olefin | 80 |

| 3 | Cyclopentanone | Cyclopentylidene-olefin | 65 |

| 4 | 2-Cyclopentenone | 2-Cyclopentenylidene-olefin | 55 |

| 5 | Acetophenone | Methylstyryl-olefin | 70 |

Aldol (B89426) Additions and Subsequent Cyclopropanations with Bis(tributylstannyl)propanol Precursors

A powerful two-step sequence involving an initial aldol addition followed by cyclopropanation utilizes precursors derived from bis(tributylstannyl)propanol. The process starts with the aldol reaction of methyl 3,3-bis(tributylstannyl)propionate with an aldehyde. researchgate.netnih.gov This reaction proceeds stereoselectively to produce a γ-hydroxypropylstannane intermediate. nih.gov This intermediate is the direct precursor for the subsequent cyclization step. The aldol addition establishes the stereochemistry that is crucial for the highly controlled formation of the cyclopropane (B1198618) ring in the next stage.

Allylation Reactions with Aldehydes and Ketones Mediated by Stannyl Reagents

Allylstannanes are widely used reagents for the allylation of carbonyl compounds to form homoallylic alcohols. nih.gov This transformation can be achieved with high levels of stereocontrol. While this compound itself is not an allylic stannane, its derivatives can be designed for such purposes. For instance, a bifunctional allylstannane like 2-(chloromethyl)-3-(tributylstannyl)propene reacts with aldehydes in the presence of a Lewis acid promoter to give the corresponding β-hydroxy allyl chlorides in high yields. nih.gov

Furthermore, these reactions can be rendered asymmetric through the use of chiral catalysts. Catalytic asymmetric allylation (CAA) reactions have been developed that deliver products with high enantioselectivity. nih.gov This methodology underscores the versatility of functionalized stannanes in complex synthesis, where multiple functionalities can be incorporated and manipulated in a controlled manner. nih.gov

Cyclization Reactions and Stereoselective Syntheses

The strategic placement of the tributylstannyl group allows for elegant and highly controlled cyclization reactions, providing access to valuable three-membered ring systems.

Highly Stereocontrolled Cyclopropanation via 1,3-Elimination

The γ-hydroxypropylstannane intermediate, generated from the aldol addition described in section 4.1.3, undergoes a highly stereocontrolled cyclopropanation. nih.gov This ring-closure proceeds smoothly via a 1,3-elimination mechanism. nih.gov Research suggests that this reaction occurs through a W-shaped transition state, which accounts for the high degree of stereoselectivity observed in the formation of the 1,2,3-trisubstituted cyclopropane products. nih.gov

A significant advantage of this method is that the resulting cyclopropane ring retains a tributylstannyl group. This stannyl moiety can be readily converted into various other functional groups by reaction with electrophiles, with retention of its configuration. This feature allows for the synthesis of a diverse array of stereocontrolled 1,2,3-trisubstituted cyclopropanes in high yields, making it a valuable tool for building complex molecular frameworks. nih.gov

Table 2: Stereoselective Cyclopropanation of γ-Hydroxypropylstannanes This table is generated based on findings reported for the cyclopropanation of aldol adducts derived from various aldehydes. nih.gov

| Entry | Aldehyde Reactant | Diastereomeric Ratio (trans:cis) of Cyclopropane Product | Yield (%) |

| 1 | Benzaldehyde | >99:1 | 95 |

| 2 | p-Methoxybenzaldehyde | >99:1 | 92 |

| 3 | Cyclohexanecarboxaldehyde | >99:1 | 88 |

| 4 | Pivalaldehyde | >99:1 | 85 |

Enantio- and Diastereoselective Additions to Carbonyl Compounds

Organostannanes like this compound are typically unreactive toward carbonyl compounds on their own. However, they can be readily converted into more potent nucleophiles via transmetalation, most commonly through tin-lithium exchange by treatment with an alkyllithium reagent such as n-butyllithium. This process generates a highly reactive organolithium species, 3-lithio-1-propanol, which can then participate in nucleophilic additions to prochiral aldehydes and ketones.

The stereochemical outcome of such additions is governed by established principles of diastereoselectivity. When the organolithium reagent adds to a chiral aldehyde, the reaction generally follows the Felkin-Anh model. This model predicts that the nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory, anti-periplanar to the largest substituent at the α-carbon. This leads to the preferential formation of one diastereomer over the other.

For instance, the addition of the lithiated derivative of this compound to a chiral aldehyde like (R)-2-phenylpropanal would be expected to proceed with a degree of diastereoselectivity. The Felkin-Anh model predicts the formation of the (2R, 4R)-isomer as the major product. While specific experimental data for this compound in such reactions is not widely documented, the expected outcomes can be predicted based on well-established reactivity patterns of similar organolithium reagents. clockss.orgmasterorganicchemistry.com

| Aldehyde Substrate | Nucleophile Precursor | Major Diastereomer (Predicted) | Diastereomeric Ratio (d.r.) |

| (R)-2-Phenylpropanal | This compound | (2R, 4R)-2-Phenyl-1,5-pentanediol | >10:1 |

| (S)-2-Methylbutanal | This compound | (2S, 4S)-2-Ethyl-1,5-pentanediol | >5:1 |

Table 1: Predicted Diastereoselective Addition to Chiral Aldehydes. The data presented is illustrative of expected outcomes based on the Felkin-Anh model for organolithium additions and does not represent published experimental results for this specific reagent.

Role as a Three-Carbon Unit Elongation Reagent

One of the most powerful applications of organostannanes is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile, such as a vinyl or aryl halide (or triflate). This compound is well-suited to act as a donor of a 3-hydroxypropyl group in these transformations, thereby serving as a three-carbon unit elongation reagent.

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The presence of the hydroxyl group in this compound is generally well-tolerated under Stille conditions, avoiding the need for a protection-deprotection sequence. This enhances the synthetic efficiency.

This methodology allows for the direct introduction of a functionalized three-carbon chain onto various scaffolds, which is a valuable strategy in the synthesis of natural products and pharmaceuticals. nrochemistry.com

| Electrophile | Catalyst | Ligand | Product | Yield (%) |

| Iodobenzene | Pd₂(dba)₃ | PPh₃ | 3-Phenyl-1-propanol | 85 |

| 4-Bromotoluene | Pd(PPh₃)₄ | - | 3-(p-Tolyl)-1-propanol | 82 |

| (E)-β-Bromostyrene | Pd(OAc)₂ | P(2-furyl)₃ | (E)-5-Phenyl-4-penten-1-ol | 78 |

Table 2: Representative Stille Cross-Coupling Reactions Using this compound. Conditions are based on typical Stille protocols; specific yields are representative for this class of reaction. nrochemistry.commsu.edu

Precursor for Advanced Building Blocks in Complex Molecule Synthesis

The true synthetic utility of this compound is realized in its capacity to serve as a precursor to a variety of more complex, bifunctional building blocks. The hydroxyl group can be readily transformed into other functionalities while leaving the reactive tributylstannyl group intact for subsequent carbon-carbon bond formation.

Key transformations include:

Oxidation: Mild oxidation of the primary alcohol, for instance using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields 3-(tributylstannyl)propanal. This aldehyde is a valuable building block that contains both an electrophilic aldehyde and a nucleophilic stannane, enabling participation in reactions like Wittig olefination or reductive amination before a final Stille coupling step.

Conversion to Amines: The alcohol can be converted into an amine via a two-step process involving mesylation or tosylation followed by substitution with an azide (B81097) (e.g., sodium azide) and subsequent reduction. This produces 3-(tributylstannyl)-1-propanamine, a precursor for nitrogen-containing structures.

These transformations generate advanced building blocks where the timing and type of reaction at each functional group can be precisely controlled, facilitating convergent and efficient synthetic strategies.

Utilization in Heterocycle Synthesis (e.g., Morpholines from SnAP Reagents)

While not directly synthesized from this compound, the Stannylamine Protocol (SnAP) reagents represent a powerful class of functionalized organostannanes used for heterocycle synthesis and illustrate the potential of this compound class. msu.edu A prominent example is the synthesis of C-substituted morpholines, which are important motifs in medicinal chemistry.

This synthesis utilizes an aminostannane (B14696203), such as 1-((tributylstannyl)methoxy)propan-2-amine, which is structurally related to but distinct from this compound. The process involves two main stages:

Imine Formation: The aminostannane is condensed with an aldehyde (aromatic, heteroaromatic, or aliphatic) to form an intermediate imine.

Copper-Mediated Annulation: The imine undergoes a copper(II) triflate-mediated cyclization. In this key step, an intramolecular transfer of the alkyl group from the tin atom to the imine carbon occurs, followed by ring closure to form the morpholine (B109124) ring. The reaction is typically promoted by additives like 2,6-lutidine and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

This protocol is valued for its operational simplicity, mild conditions, and broad substrate scope, allowing for the one-step synthesis of N-unprotected substituted morpholines from readily available aldehydes. wikipedia.orgnih.gov

| Aldehyde | SnAP Reagent | Product | Yield (%) |

| 2-Chloro-4-fluorobenzaldehyde | 1-((Tributylstannyl)methoxy)propan-2-amine | (±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine | 65 |

| Benzaldehyde | 1-((Tributylstannyl)methoxy)propan-2-amine | (±)-cis-5-Methyl-3-phenylmorpholine | 75 |

| 3-Thiophenecarboxaldehyde | 1-((Tributylstannyl)methoxy)propan-2-amine | (±)-cis-5-Methyl-3-(thiophen-3-yl)morpholine | 70 |

Table 3: Synthesis of Substituted Morpholines via the Stannylamine Protocol (SnAP). Data sourced from literature on SnAP reagent applications. wikipedia.orgnih.gov

Analytical and Spectroscopic Characterization Techniques for Research on 3 Tributylstannyl 1 Propanol

Chromatographic Methodologies (e.g., GC/MS, GC-AED, GC-ICP-MS)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organotin compounds like 3-(Tributylstannyl)-1-propanol. Due to the polarity imparted by the hydroxyl group, direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable tetraalkyltin compound suitable for GC analysis. analchemres.org Common derivatization agents include sodium tetraethylborate (NaBEt₄), which performs an in-situ ethylation, or Grignard reagents like methylmagnesium bromide and pentylmagnesium bromide. labrulez.com

Once derivatized, the sample is introduced into the GC system, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the capillary column. The separated compounds then pass to a detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS): This is the most common and powerful technique for the analysis of organotin compounds. analchemres.org The mass spectrometer detector bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly confident identification by comparing it to spectral libraries. labrulez.comjmchemsci.com The presence of multiple tin isotopes creates a characteristic isotopic pattern in the mass spectrum, which further aids in the unambiguous identification of tin-containing compounds. labrulez.com For enhanced sensitivity and selectivity, especially in complex matrices, triple quadrupole GC-MS/MS systems can be used in selected reaction monitoring (SRM) mode. thermofisher.com

Gas Chromatography-Atomic Emission Detection (GC-AED): The AED is an element-specific detector. As compounds elute from the GC column, they enter a high-energy plasma that excites the atoms, causing them to emit light at characteristic wavelengths. The AED can be tuned to detect the specific emission wavelength of tin, providing excellent selectivity for organotin compounds even in the presence of co-eluting interferences. labrulez.comcapes.gov.br

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This hyphenated technique offers unsurpassed sensitivity for the determination of organotins, reaching detection limits at the picogram per liter (pg/L) level. labrulez.com The ICP-MS detector uses an argon plasma to ionize the atoms from the eluting compounds. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. GC-ICP-MS provides element-specific information and isotopic data, making it a highly sensitive and selective tool for the speciation of organotin compounds in environmental and biological samples. arpat.toscana.it Some methods have been developed for the analysis of organotins by GC-ICP-MS without the need for derivatization, simplifying the sample preparation process. arpat.toscana.it

Table 1: Comparison of GC-based Detectors for Organotin Analysis

| Detector | Principle | Advantages | Common Applications |

|---|---|---|---|

| Mass Spectrometry (MS) | Ionization and fragmentation of molecules, separation by mass-to-charge ratio. | Provides structural information ("fingerprint"), high confidence in identification, characteristic tin isotope patterns. labrulez.com | Routine identification and quantification of organotins in various samples. analchemres.org |

| Atomic Emission Detector (AED) | Excitation of atoms in a plasma and detection of element-specific emission wavelengths. | Highly selective for specific elements (e.g., tin), reduces matrix interference. labrulez.com | Analysis of organotins in complex environmental samples. capes.gov.br |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization in an argon plasma, detection by mass spectrometry. | Extremely high sensitivity (ppq levels), element-specific, provides isotopic information. labrulez.com | Trace and ultra-trace level speciation of organotin compounds. arpat.toscana.it |

Retention Time Locked Methods and Databases for Organotin Compound Analysis

Run-to-run variations in retention time are a common challenge in gas chromatography, arising from fluctuations in carrier gas pressure, temperature, or column degradation. nih.gov These shifts can complicate peak identification, especially in automated sequences or when comparing data between different instruments or laboratories. Retention Time Locking (RTL) is a software-based technique designed to minimize these variations and provide highly consistent retention times. nih.gov

The RTL process involves adjusting the column head pressure electronically to ensure that a specific locking compound always elutes at a predefined time. labrulez.com Once the method is "locked," all other compounds in the sample will also elute at their own highly reproducible, locked retention times. nih.gov For organotin analysis, a stable compound like tetrabutyltin is often used as the locking standard. labrulez.com

The benefits of using RTL for organotin analysis are significant:

Reliable Peak Identification: By combining locked retention times with mass spectral data, the confidence in compound identification increases substantially. This is particularly useful for distinguishing between isomers that may have similar mass spectra. gcms.cz

Simplified Data Review: Fixed retention times make it easier and faster to locate and identify target compounds in chromatograms. labrulez.com

Method Transferability: RTL facilitates the transfer of analytical methods between different GC systems, even those with different configurations, while maintaining consistent retention times. gcms.cz

Database Integration: RTL is crucial for the effective use of retention time databases. These databases contain the locked retention times and mass spectra of numerous compounds, analyzed under specific RTL conditions. By running a sample under the same locked method, analysts can rapidly screen for and identify compounds by matching both their mass spectrum and their exact retention time against the database entries. labrulez.com Agilent Technologies, for example, has developed RTL databases for organotin compounds based on different derivatization methods. labrulez.com

Table 2: Retention Time Locking (RTL) Parameters for an Organotin Standard Mixture

| Compound (as ethyl-derivative) | Locked Retention Time (min) |

|---|---|

| Monobutyltin (MBT) | 10.5 |

| Dibutyltin (B87310) (DBT) | 12.8 |

| Tributyltin (TBT) | 14.2 |

| Tetrabutyltin (TeBT) - Locking Compound | 16.000 |

Note: Data is illustrative and based on typical GC/MS analysis after ethylation with NaBEt₄. Actual retention times may vary based on specific instrument conditions and column. labrulez.com

Advanced Spectroscopic Probes for Structural Elucidation and Mechanistic Studies

Beyond chromatographic separation and detection, a range of spectroscopic techniques are employed for the fundamental characterization of organotin compounds like this compound. These methods provide detailed insights into molecular structure, bonding, and geometry, which are essential for understanding their chemical properties and reactivity.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in solution.

¹H and ¹³C NMR: These standard NMR techniques provide information about the hydrogen and carbon framework of the molecule, respectively, helping to confirm the connectivity of the butyl chains and the propanol (B110389) moiety.

¹¹⁹Sn NMR: This technique is particularly informative for organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. nih.govdoi.org For instance, four-coordinate tin in tetraorganotins has a different chemical shift range compared to five- or six-coordinate tin in compounds where the tin atom interacts with other donor atoms. nih.gov This can be used to study intramolecular coordination or intermolecular interactions in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound, it can confirm the presence of the O-H stretching vibration of the alcohol group and the characteristic vibrations associated with the Sn-C bonds of the tributylstannyl group. doi.org

Mechanistic Studies: Organotin compounds are known to exhibit interesting reactivity, including acting as catalysts. researchgate.netrsc.org Spectroscopic techniques are vital for studying the mechanisms of these reactions. For example, by using NMR to monitor the changes in the chemical shifts of reactants and intermediates over time, researchers can gain insight into the reaction pathway. Studies on the catalytic activity of related organotin alkoxides in urethane (B1682113) formation have used spectroscopic methods to identify key intermediates, such as tin carbamates formed through an insertion reaction of an isocyanate into a tin-alkoxide bond. researchgate.net These studies help to elucidate how the Lewis acidic tin center and associated functional groups participate in chemical transformations. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel Organotin Alcohol Reagents with Tunable Reactivity

The development of new organotin reagents is a dynamic field of research in organometallic chemistry. sigmaaldrich.com A key objective is the design of reagents with adjustable reactivity to achieve higher selectivity and efficiency in chemical synthesis. For organotin alcohols like 3-(tributylstannyl)-1-propanol, tunability can be achieved by modifying the ancillary ligands on the tin atom or by derivatizing the alcohol group.

Research has shown that the reactivity of organotin compounds can be influenced by the coordination number and geometry at the tin center. lupinepublishers.com The introduction of specific ligands can alter the Lewis acidity of the tin atom, thereby modulating the nucleophilicity of the carbon-tin bond. lupinepublishers.comacs.org For instance, chiral ligands derived from scaffolds like BINOL have been used to develop asymmetric reactions catalyzed by chiral organotin-alkoxide reagents. nih.gov This opens the possibility of designing chiral variants of this compound for stereoselective synthesis.

Future research may focus on creating a library of this compound derivatives with varied steric and electronic properties. This could involve replacing the butyl groups with other alkyl or aryl substituents or converting the hydroxyl group into ethers, esters, or other functional groups prior to the desired coupling reaction. Such modifications would provide a toolkit of reagents with finely tuned reactivity for specific synthetic challenges.

Table 1: Potential Modifications for Tunable Reactivity

| Modification Site | Example Modifier | Potential Effect on Reactivity |

| Alkyl groups on Tin | Phenyl, Isopropyl | Alters steric hindrance and electronic properties |

| Alcohol Group | Methoxy (ether), Acetate (ester) | Modifies solubility and coordinating ability |

| Chiral Ligands | BINOL-derived auxiliaries | Induces enantioselectivity in reactions |

Integration of this compound in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.orgresearchgate.net These processes are valued for their atom economy, reduced solvent use, and savings in time and labor. researchgate.net The dual functionality of this compound makes it an attractive building block for designing novel cascade sequences.

A hypothetical cascade could involve an initial Stille coupling at the organostannane terminus, followed by an intramolecular reaction involving the hydroxyl group. For example, the newly formed molecule could undergo a cyclization, esterification, or etherification, all within a single pot. This approach allows for the rapid construction of complex cyclic or polycyclic structures from simple precursors. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, could also leverage the unique properties of this compound. The hydroxyl group could act as an internal nucleophile or participate in a separate transformation after the initial carbon-carbon bond formation via the stannane. The development of such processes is a significant goal in modern organic synthesis, aiming to create complex molecules efficiently. nih.gov

Exploration of Catalytic Applications Beyond Traditional Stille Coupling

While organostannanes are famously used as nucleophilic partners in Stille coupling, organotin compounds are also known to function as effective catalysts for a variety of organic transformations. uobabylon.edu.iqresearchgate.net These applications include catalysis in the formation of polyurethanes, vulcanization of silicones, and transesterification reactions. researchgate.netwikipedia.org

The catalytic activity of organotin compounds often stems from their nature as Lewis acids. lupinepublishers.comacs.org For example, dibutyltin (B87310) dilaurate and dibutyltin oxide are frequently used as catalysts in esterification and transesterification processes. lupinepublishers.comrsc.org The presence of the hydroxyl group in this compound could lead to the in-situ formation of organotin alkoxides, which are known intermediates in catalytic cycles for reactions like urethane (B1682113) formation. researchgate.netgelest.com

Future research could explore the use of this compound or its derivatives as pre-catalysts. The hydroxyl group could coordinate to substrates, influencing the selectivity and rate of reactions. This moves the reagent from being a stoichiometric participant to a catalytic one, which is a key principle of green chemistry.

Table 2: Potential Catalytic Roles for Organotin Alcohols

| Reaction Type | Potential Role of this compound |

| Transesterification | Acts as a Lewis acid catalyst precursor. rsc.org |

| Polyurethane Synthesis | Forms active tin alkoxide species. uobabylon.edu.iq |

| Ring-Opening Polymerization | Initiates polymerization of lactones or other cyclic monomers. researchgate.net |

| Baeyer-Villiger Oxidation | Serves as a Lewis acid to activate the carbonyl group. acs.org |

Computational Chemistry Approaches for Understanding Organotin Alcohol Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.net Numerous computational studies have been conducted on the Stille reaction, providing deep insights into the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.netpolito.itacs.org

These computational approaches can be extended to model the specific reactivity of this compound. DFT calculations could be employed to:

Investigate the effect of the intramolecular hydroxyl group on the transmetalation step of the Stille coupling. The oxygen atom could potentially coordinate to the palladium center or the tin atom, influencing the transition state energy. researchgate.netacs.org

Model the thermodynamics and kinetics of potential cascade reactions involving the compound.

Predict the Lewis acidity of modified organotin alcohol reagents and screen for their potential as catalysts in various reactions. acs.org

Study the mechanism of reactions where the organotin compound itself acts as a catalyst, helping to optimize reaction conditions. figshare.comresearchgate.net

By providing a molecular-level understanding, computational studies can guide the rational design of new experiments and accelerate the discovery of novel applications for this compound.

Sustainable Synthesis of Organotin Alcohols and Waste Minimization Strategies

The toxicity of organotin compounds is a significant concern that necessitates the development of greener synthetic routes and effective waste management strategies. wikipedia.orgchemeurope.com The principles of green chemistry, such as waste minimization, are crucial for the future of organotin chemistry. tudelft.nl

Sustainable synthesis of this compound could involve exploring alternative, more environmentally benign starting materials and solvents. mdpi.com Direct synthesis methods that avoid multiple steps and purification stages are highly desirable. Recent patents have described the direct synthesis of organotin alkoxides, which could represent a more efficient pathway. google.com Additionally, developing protocols that allow the Stille reaction to be catalytic in tin would dramatically reduce the amount of tin waste generated. msu.edu

Effective waste minimization strategies are equally important. After a reaction, the removal of stoichiometric tin byproducts is a common challenge. Research into waste disposal has identified several methods for removing organotin residues from reaction mixtures:

Adsorption: Using adsorbents like activated carbon or certain clays (B1170129) can effectively remove organotin compounds from wastewater. researchgate.netvliz.be

Flocculation: An adsorption-flocculation process can be optimized to remove pollutants. researchgate.netvliz.be

Electrochemical Treatment: This method has been shown to be suitable for eliminating organotins through a stepwise debutylation mechanism. nih.gov

Chemical Conversion: Practical lab-scale methods involve converting tin residues into inorganic tin species, such as sodium hexahydroxytin(IV), which are more easily removed by filtration or extraction. acs.org

By integrating green chemistry principles into the synthesis and application of this compound, its utility can be enhanced while minimizing its environmental impact. tudelft.nl

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Tributylstannyl)-1-propanol, and what methodological optimizations are critical for high yields?

- The compound is typically synthesized via organotin chemistry, such as the Appel reaction, using precursors like (Z)-(3-(tributylstannyl)prop-2-en-1-ol. Catalytic systems (e.g., EDCI/HOBt) are crucial for efficient coupling, though yields may vary due to steric hindrance or competing side reactions. Reaction monitoring via TLC or NMR is recommended to optimize stoichiometry and reaction time .

Q. How can researchers safely handle this compound given its toxicity profile?

- Organotin compounds are toxic and require strict safety protocols: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact. In case of exposure, rinse immediately (15+ minutes for eyes) and seek medical attention. Stability under normal conditions is reported, but storage at +4°C in inert atmospheres is advised to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key for identifying stannyl-proton coupling (e.g., J ~50–60 Hz for Sn-C bonds). FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and Sn-C (500–600 cm⁻¹) stretches. Mass spectrometry (HRMS) : Validates molecular ion clusters (e.g., isotopic patterns for tin). Purity assessment via GC (>95%) is also critical .

Advanced Research Questions

Q. How can contradictory vapor pressure data for organotin alcohols be resolved, and what methodologies ensure reliability?

- Discrepancies in vapor pressure measurements (e.g., ebulliometry vs. static methods) arise from experimental design. Transpiration methods aligned with ebulliometric data are preferred. Validate using secondary sources (e.g., SciFinder boiling points) and assess data quality via peer-reviewed studies. Figure F.1 in thermodynamic frameworks demonstrates reconciling conflicting datasets .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- The stannyl group acts as a transmetallation agent in Stille couplings. Mechanistic studies suggest oxidative addition of Pd⁰ into the Sn-C bond, followed by reductive elimination. Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃) significantly impact reaction rates. Kinetic analysis via in situ NMR or calorimetry is recommended .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

- Use HPLC-MS with ion-pairing reagents (e.g., TFA) to detect tin-containing byproducts. For non-volatile impurities, derivatize with acetylating agents (e.g., acetic anhydride) followed by GC-MS. Acceptance criteria should follow USP guidelines (e.g., <0.1% for unspecified impurities) .

Q. What computational approaches predict the environmental fate of this compound, and how do they align with experimental data?

- Density Functional Theory (DFT) models assess hydrolysis pathways (e.g., Sn-O bond cleavage in aqueous media). Compare with experimental degradation studies (e.g., LC-MS monitoring). EPA’s CompTox Dashboard provides toxicity predictions, but lab validation under varied pH/temperature is critical .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.